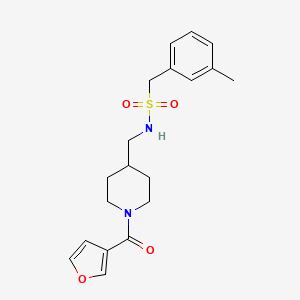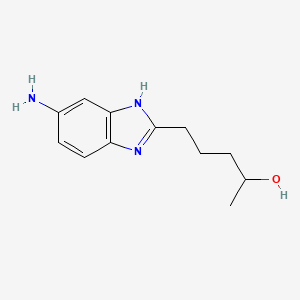![molecular formula C19H14ClN5O B2812507 1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea CAS No. 862811-89-0](/img/structure/B2812507.png)
1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea” is a complex organic molecule that contains an imidazo[1,2-a]pyrimidine core, which is a fused two-ring system consisting of an imidazole ring and a pyrimidine ring . This core is attached to a phenyl ring (a six-membered aromatic ring) at one end and a urea group (NH2-CO-NH2) at the other end .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyrimidine core, the phenyl ring, and the urea group. The presence of nitrogen atoms in the imidazo[1,2-a]pyrimidine core and the urea group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazo[1,2-a]pyrimidine core might undergo reactions typical of heterocyclic compounds, while the phenyl ring might participate in electrophilic aromatic substitution reactions. The urea group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and stability .科学的研究の応用
Synthesis and Biological Activity
Research on related structures has demonstrated their application in the synthesis of novel compounds with potential biological activities. For instance, Ladani et al. (2009) explored the synthesis of oxopyrimidines and thiopyrimidines, noting their significant antimicrobial properties, including both antibacterial and antifungal activities (Ladani et al., 2009). Similarly, Rao et al. (2011) described a method for synthesizing pyrimidone and pyrimidine derivatives using a new reagent, demonstrating the efficiency and convenience of this approach for generating compounds with potential biological applications (Rao et al., 2011).
Anticancer and Antimicrobial Properties
Compounds related to 1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea have been investigated for their anticancer and antimicrobial properties. A study by El-Sawy et al. (2013) synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, evaluating their antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds (El-Sawy et al., 2013).
Environmental Applications
The degradation of similar sulfonylurea herbicides in soil was explored by Morrica et al. (2001), providing insights into the environmental fate of these compounds. This study suggests that understanding the degradation pathways is crucial for assessing the environmental impact of such chemicals (Morrica et al., 2001).
Synthesis Techniques
Research has also focused on the synthesis of glycolurils and their analogues, highlighting their widespread applications across various scientific and technological fields. Kravchenko et al. (2018) reviewed the development of new methods for synthesizing these compounds, underscoring their importance in pharmacology, explosives, and supramolecular chemistry (Kravchenko et al., 2018).
将来の方向性
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-14-5-2-7-16(11-14)23-19(26)22-15-6-1-4-13(10-15)17-12-25-9-3-8-21-18(25)24-17/h1-12H,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGRIKLNFNMAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

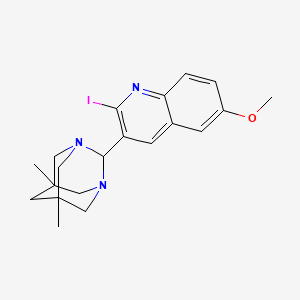
![6-Cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2812426.png)
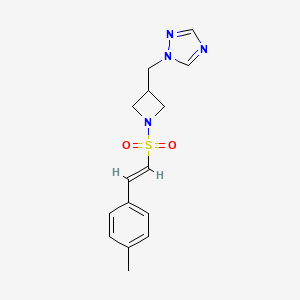
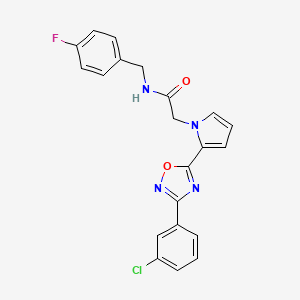
![6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2812431.png)

![Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812435.png)
![N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2812436.png)
![4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2812439.png)
![3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2812440.png)
![benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2812442.png)
![[4-Amino-5-[hydroxy(phenyl)methyl]-1,2,4-triazol-3-yl]-phenylmethanol](/img/structure/B2812443.png)
